Cas no 2034448-51-4 (4-(dimethylsulfamoyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide)

4-(Dimethylsulfamoyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide is a structurally complex benzamide derivative featuring a dimethylsulfamoyl group and a pyridinyl-substituted imidazole moiety. This compound is of interest in medicinal chemistry due to its potential as a scaffold for targeting specific biological pathways. The dimethylsulfamoyl group enhances solubility and bioavailability, while the pyridinyl-imidazole segment may contribute to binding affinity in enzyme or receptor interactions. Its well-defined molecular structure allows for precise modifications, making it a valuable intermediate in drug discovery. The compound’s stability under physiological conditions further supports its utility in pharmacological research and development.
4-(dimethylsulfamoyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide structure
2034448-51-4 structure
Product Name:4-(dimethylsulfamoyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide
CAS No:2034448-51-4
MF:C19H21N5O3S
MW:399.4667
CID:5354047
Update Time:2025-10-29

4-(dimethylsulfamoyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-(dimethylsulfamoyl)-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]benzamide
    • 4-(N,N-dimethylsulfamoyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide
    • 4-(dimethylsulfamoyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide
    • Inchi: 1S/C19H21N5O3S/c1-23(2)28(26,27)16-8-6-15(7-9-16)19(25)22-12-14-24-13-11-21-18(24)17-5-3-4-10-20-17/h3-11,13H,12,14H2,1-2H3,(H,22,25)
    • InChI Key: NHGVHUUJBPIOKZ-UHFFFAOYSA-N
    • SMILES: S(C1C([H])=C([H])C(=C([H])C=1[H])C(N([H])C([H])([H])C([H])([H])N1C([H])=C([H])N=C1C1=C([H])C([H])=C([H])C([H])=N1)=O)(N(C([H])([H])[H])C([H])([H])[H])(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 614
  • XLogP3: 0.7
  • Topological Polar Surface Area: 106

4-(dimethylsulfamoyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide Pricemore >>

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Additional information on 4-(dimethylsulfamoyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide

Research Brief on 4-(dimethylsulfamoyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide (CAS: 2034448-51-4)

Recent studies have highlighted the potential of 4-(dimethylsulfamoyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide (CAS: 2034448-51-4) as a promising candidate in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has garnered attention for its potential therapeutic applications, particularly in targeting specific biological pathways involved in disease progression.

The compound's structure combines a pyridinyl-imidazole moiety with a dimethylsulfamoyl benzamide group, which is believed to contribute to its bioactivity. Recent research has focused on elucidating its mechanism of action, pharmacokinetic properties, and potential therapeutic targets. Preliminary findings suggest that it may interact with key enzymes or receptors involved in inflammatory and oncogenic pathways.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the compound's inhibitory effects on a specific kinase implicated in cancer cell proliferation. The results demonstrated significant activity at nanomolar concentrations, with a favorable selectivity profile compared to existing inhibitors. This positions the compound as a potential lead for further optimization in anticancer drug development.

Another study, conducted by a team at a leading pharmaceutical research institute, explored the compound's metabolic stability and oral bioavailability. The findings indicated moderate metabolic stability in human liver microsomes, with promising oral absorption characteristics. These properties are critical for advancing the compound through preclinical development stages.

Future research directions include structural optimization to enhance potency and reduce off-target effects, as well as comprehensive toxicological evaluations. The compound's unique scaffold offers opportunities for derivatization, which could lead to improved therapeutic indices. Collaborative efforts between academic and industrial researchers are expected to accelerate its development.

In conclusion, 4-(dimethylsulfamoyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide represents a compelling case study in modern drug discovery. Its dual functionality and promising preliminary data underscore its potential as a versatile tool for both biological research and therapeutic intervention. Continued investigation into its applications will likely yield valuable insights for the chemical biology and pharmaceutical communities.

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